![molecular formula C16H11BrClNO B3172948 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 946743-75-5](/img/structure/B3172948.png)
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline
Overview
Description
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the 5th position and a chloro-naphthyl group attached through an oxygen atom to the 2nd position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline typically involves a multi-step process. One common method includes the following steps:
Naphthylation: The attachment of the chloro-naphthyl group is often carried out through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-1-naphthol with 5-bromo-2-nitroaniline in the presence of a base like potassium carbonate (K2CO3).
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines using agents like hydrogen gas (H2) with palladium catalysts.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the naphthyl group.
4-Chloro-1-naphthol: Contains the naphthyl group but lacks the bromine and aniline components.
5-Bromo-2-nitroaniline: Similar structure but contains a nitro group instead of the naphthyl group.
Uniqueness
5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline is unique due to the combination of its bromine, chloro-naphthyl, and aniline components. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-(4-chloronaphthalen-1-yl)oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-10-5-7-16(14(19)9-10)20-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLDGCDDNEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B3172868.png)
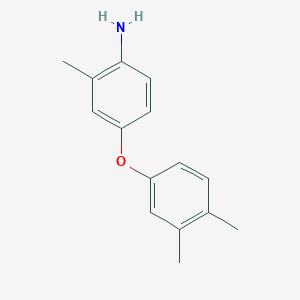
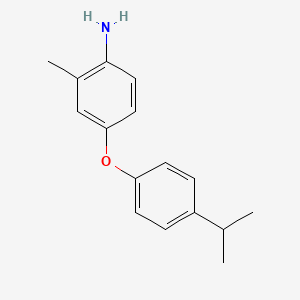
![5-Bromo-2-[2-(dimethylamino)ethoxy]aniline](/img/structure/B3172889.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172892.png)
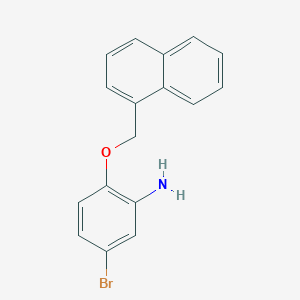
![5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline](/img/structure/B3172900.png)
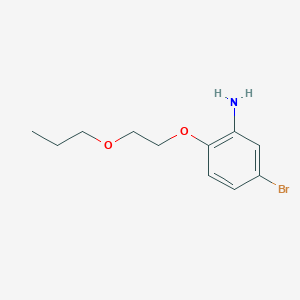
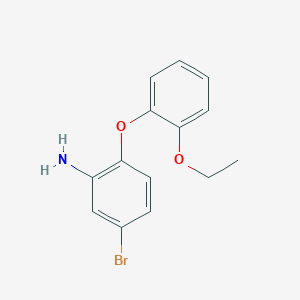
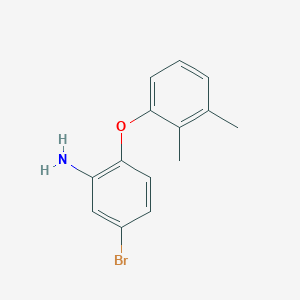
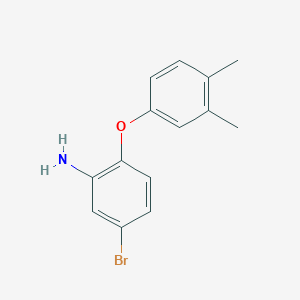
![2-([1,1'-Biphenyl]-4-yloxy)-5-bromoaniline](/img/structure/B3172939.png)
![([(2-Methyl-5-oxo-5h-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio)acetic acid](/img/structure/B3172951.png)
![4-[(Isopentyloxy)methyl]piperidine](/img/structure/B3172958.png)
